Pardoprunox
Übersicht
Beschreibung
Pardoprunox (INN) (code name SLV-308) is an antiparkinsonian drug developed by Solvay for the treatment of Parkinson’s disease . It reached phase III clinical trials before being discontinued . It was also being investigated for the treatment of depression and anxiety but these indications appear to have been abandoned .
Molecular Structure Analysis
This compound has a molecular formula of C12H15N3O2 and a molar mass of 233.271 g/mol . It also has a monoisotopic mass of 233.116425 Da .
Chemical Reactions Analysis
This compound is a partial dopamine D2 agonist and noradrenergic agonist with serotonin 5-HT1A agonist properties .
Physical and Chemical Properties Analysis
This compound has a molecular formula of C12H15N3O2 and a molar mass of 233.271 g/mol .
Wissenschaftliche Forschungsanwendungen
Behandlung der Parkinson-Krankheit
Pardoprunox wurde ausgiebig auf sein Potenzial zur Behandlung der Parkinson-Krankheit untersucht. Es wirkt als partieller Dopaminagonist und vollständiger 5HT-1A-Agonist und zeigt vielversprechende Ergebnisse bei der Verbesserung der motorischen Symptome bei Patienten mit früher Parkinson-Krankheit . Klinische Studien haben seine Wirksamkeit gegenüber Placebo bei der Reduzierung des Unified Parkinson's Disease Rating Scale–Motor-Scores gezeigt, was eine signifikante Verbesserung der motorischen Funktion anzeigt .
Management von Dyskinesie
Im Vergleich zu anderen dopaminergen Antiparkinsonmitteln wird angenommen, dass this compound eine deutlich geringere Neigung zur Induktion von Dyskinesie hat . Dies macht es zu einem potenziellen Kandidaten für die langfristige Behandlung der Parkinson-Krankheit ohne die häufigen Nebenwirkungen, die mit anderen Behandlungen verbunden sind.
Psychiatrische Störungen
Obwohl this compound ursprünglich zur Behandlung von Depressionen und Angstzuständen untersucht wurde, scheinen diese Indikationen aufgegeben worden zu sein. Die volle Agonistenaktivität am 5HT-1A-Rezeptor deutet jedoch darauf hin, dass this compound möglicherweise immer noch Potenzial für psychiatrische Anwendungen hat und weitere Forschung rechtfertigt .
Reduzierung des Risikos einer Psychose
Das einzigartige pharmakologische Profil von this compound deutet auf ein geringeres Risiko hin, eine Psychose zu induzieren, verglichen mit anderen Antiparkinsonmitteln. Dies könnte besonders vorteilhaft für Patienten sein, die anfällig für solche Nebenwirkungen sind .
Dosierungsabhängige Verträglichkeit
Die Verträglichkeit von this compound ist dosisabhängig, wobei höhere Dosen eine höhere Inzidenz von behandlungsbedingten Nebenwirkungen wie Übelkeit, Somnolenz und Schwindel aufweisen. Diese Informationen sind entscheidend für die Bestimmung des optimalen Dosierungsschemas, um therapeutische Vorteile zu maximieren und gleichzeitig Nebenwirkungen zu minimieren .
Zusatztherapie zu Levodopa
This compound wurde als Zusatztherapie zu Levodopa bei mittelschwerer bis schwerer Parkinson-Krankheit bewertet. Es kann die therapeutischen Wirkungen von Levodopa verstärken und einen umfassenderen Behandlungsansatz bieten .
Wirkmechanismus
Target of Action
Pardoprunox primarily targets dopamine D2, D3, and D4 receptors, as well as the serotonin 5-HT1A receptor . These receptors play a crucial role in regulating neurotransmission, which is essential for maintaining normal brain function.
Mode of Action
This compound acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors It also binds to D4, α1-adrenergic, α2-adrenergic, and 5-HT7 receptors with lower affinity .
Biochemical Pathways
Its agonistic action on dopamine and serotonin receptors suggests that it may influence the dopaminergic and serotonergic pathways, which are involved in mood regulation, reward, and motor control .
Result of Action
This compound’s action on dopamine and serotonin receptors can lead to improvements in motor symptoms in patients with Parkinson’s disease . Due to its action on 5ht-1a receptors, it may also cause adverse events, including hallucination, orthostatic hypotension, nausea, and dizziness .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Pardoprunox acts as a partial agonist at dopamine D2 and D3 receptors, and a full agonist at serotonin 5-HT1A receptors . It also binds to D4, α1-adrenergic, α2-adrenergic, and 5-HT7 receptors with lower affinity . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
The cellular effects of this compound are primarily related to its interactions with dopamine and serotonin receptors. By acting as a partial agonist at dopamine D2 and D3 receptors, this compound can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with various biomolecules. It binds to dopamine D2, D3, and D4 receptors and 5-HT1A receptors . As a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors, this compound can influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It has been shown to have anti-Parkinsonian effects with less dyskinesia in animal models compared to l-dopa .
Metabolic Pathways
Given its interactions with dopamine and serotonin receptors, it is likely involved in pathways related to these neurotransmitters .
Eigenschaften
IUPAC Name |
7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9/h2-4H,5-8H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPUUUDAZYFFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949747 | |
Record name | Pardoprunox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pardoprunox binds to dopamine D(2), D(3), and D(4) receptors and 5-HT(1) (A) receptors and is a partial agonist at dopamine D(2) and D(3) receptors and a full agonist at serotonin 5-HT(1) (A) receptors. Pardoprunox combines high potency partial agonism at dopamine D(2) and D(3) receptors with full efficacy low potency serotonin 5-HT(1) (A) receptor agonism and is worthy of profiling in in vivo models of Parkinson's disease. | |
Record name | Pardoprunox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
269718-84-5 | |
Record name | Pardoprunox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269718-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pardoprunox [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pardoprunox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pardoprunox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PARDOPRUNOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R72CHP32S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.